molecular formula C16H14FN5O3 B2757355 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034533-05-4

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2757355
CAS No.: 2034533-05-4
M. Wt: 343.318
InChI Key: WLYKKLTXZXCWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C16H14FN5O3 and its molecular weight is 343.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on fluorine-containing diazines, including pyrimidines and pyrazines, highlights the synthesis of compounds with fluorine substitutions that demonstrate significant chemical and pharmacological properties. Fluorine atoms can influence the biological activity of molecules by affecting their distribution, metabolic stability, and binding affinity to biological targets. The synthesis of fluorinated heterocyclic compounds, such as fluoropyrazolones and pyrimidines, is of particular interest for developing new therapeutic agents due to their enhanced pharmacokinetic profiles and bioavailability (Volochnyuk, Grygorenko, & Gorlova, 2014; Shi, Wang, & Schlosser, 1996).

Structure-Activity Relationships (SAR)

Understanding the SAR of fluorinated compounds aids in the design of molecules with targeted biological activities. For instance, studies have shown that the electron densities on the oxygen atoms of specific functional groups can significantly influence a compound's antibacterial activity. This insight is crucial for the rational design of new antibacterial agents with optimized efficacy (Mu, Guo, & Zhang, 1989).

Potential Therapeutic Uses

The modification of pyridazine and related compounds has been explored for potential therapeutic applications. Novel fluoro-substituted benzo[b]pyran compounds, for example, have shown anti-lung cancer activity, indicating the potential of fluorinated compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005). Additionally, the synthesis of various fluorinated analogues of dihydroorotic acid demonstrates the role of fluorine in stabilizing certain molecular conformations, potentially influencing biological activity and drug design (Sukach et al., 2015).

Properties

IUPAC Name

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c17-9-1-3-13-18-11-5-6-21(8-10(11)15(24)22(13)7-9)16(25)12-2-4-14(23)20-19-12/h1,3,7H,2,4-6,8H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKKLTXZXCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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